methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a complex organic compound featuring a trifluoromethoxy group, an imidazo[4,5-c]pyridine core, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core.
Substitution: Nucleophilic substitution reactions can be employed to replace the trifluoromethoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Thifluzamide: A fungicide with a similar trifluoromethoxy group.
Flucarbazone-sodium: An herbicide with a trifluoromethoxy group.
Uniqueness
Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is unique due to its combination of an imidazo[4,5-c]pyridine core and a trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C22H19F3N4O4 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
methyl 2-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H19F3N4O4/c1-32-20(30)13-6-2-4-8-15(13)28-21(31)29-11-10-16-18(27-12-26-16)19(29)14-7-3-5-9-17(14)33-22(23,24)25/h2-9,12,19H,10-11H2,1H3,(H,26,27)(H,28,31) |
InChI Key |
ORCPLJLFNJLBJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=CC=C4OC(F)(F)F)N=CN3 |
Origin of Product |
United States |
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